![molecular formula C11H13N3 B1488508 [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine CAS No. 1178650-39-9](/img/structure/B1488508.png)
[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine
Overview
Description
“[3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine” is a compound with the molecular weight of 187.24 . It is also known as “1-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine” and "(1-methyl-1H-pyrazol-4-yl)(phenyl)methanamine" . The compound is typically stored at room temperature and is available in solid form .
Synthesis Analysis
The synthesis of pyrazole-containing compounds, such as “this compound”, involves various methods including intermediate derivatization methods (IDMs) . The synthesis process can be influenced by the type of substituent on the phenyl group, with electron-drawing groups generally leading to higher yields .Molecular Structure Analysis
The InChI code for this compound is "1S/C11H13N3/c1-14-7-6-11(13-14)10-4-2-9(8-12)3-5-10/h2-7H,8,12H2,1H3" . This indicates the presence of 11 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involving pyrazole-containing compounds are diverse and can be influenced by various factors . For instance, the reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 187.24 .Scientific Research Applications
Ambient-Temperature Synthesis
A novel compound, closely related to [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine, was synthesized at ambient temperature. This synthesis demonstrated the potential for creating new derivatives of this compound efficiently (Becerra, Cobo, & Castillo, 2021).
Alzheimer's Disease Treatment
3-Aryl-1-phenyl-1H-pyrazole derivatives, which include compounds similar to this compound, were found to have inhibitory activities against acetylcholinesterase and monoamine oxidase. These properties suggest potential applications in the treatment of Alzheimer's disease (Kumar et al., 2013).
Anticancer Applications
The synthesis of 3-phenyl-1H-pyrazole derivatives, closely related to the compound of interest, has shown relevance in the development of small molecule inhibitors for anticancer therapy (Liu, Xu, & Xiong, 2017).
Antimicrobial Properties
Various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, structurally similar to this compound, have shown antimicrobial activities. This suggests potential applications in combating bacterial and fungal infections (Visagaperumal et al., 2010).
Photocytotoxicity in Cancer Treatment
Iron(III) complexes containing derivatives similar to this compound demonstrated significant photocytotoxicity under red light exposure, suggesting potential applications in targeted cancer therapies (Basu et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The presence of the pyrazole ring and the phenyl group may contribute to the compound’s ability to bind to its targets .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to changes in cellular functions .
Pharmacokinetics
The compound’s molecular weight (18724 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Based on the structure of the compound, it may influence cellular processes by interacting with various targets .
Action Environment
The action, efficacy, and stability of [3-(1-methyl-1H-pyrazol-4-yl)phenyl]methanamine can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. The compound is stable at room temperature .
properties
IUPAC Name |
[3-(1-methylpyrazol-4-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-8-11(7-13-14)10-4-2-3-9(5-10)6-12/h2-5,7-8H,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRQVGOBMMJNSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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